molecular formula C7H5Cl2F B1302693 2,4-Dichloro-5-fluorotoluene CAS No. 86522-86-3

2,4-Dichloro-5-fluorotoluene

Cat. No.: B1302693
CAS No.: 86522-86-3
M. Wt: 179.02 g/mol
InChI Key: JXWCOCIEGOAZOG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F and a molecular weight of 179.02 g/mol . It is a derivative of toluene, where two chlorine atoms and one fluorine atom are substituted at the 2, 4, and 5 positions, respectively. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-fluorotoluene can be synthesized through various methods. One common method involves the halogenation of toluene derivatives. For instance, the chlorination of 2-fluorotoluene followed by further chlorination at specific positions can yield this compound . Another method involves the diazotization of 3-amino-4,6-dichlorotoluene, followed by coupling with dimethylamine and subsequent fluorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. These reactions are typically carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluorotoluene undergoes various chemical reactions, including:

  • Substitution Reactions

Biological Activity

2,4-Dichloro-5-fluorotoluene is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its unique structure allows it to interact with biological systems in significant ways, making it a subject of research for its potential therapeutic applications and environmental impacts.

  • Molecular Formula : C7H5Cl2F
  • Molecular Weight : 193.02 g/mol
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors due to its structural similarity to biologically relevant molecules. The compound can undergo nucleophilic aromatic substitution reactions, which are critical in its interactions with biomolecules.

Biochemical Pathways

  • Formation of Schiff Bases : This compound can react with amines to form Schiff bases, which have demonstrated antimicrobial properties. This reaction is significant in the synthesis of various pharmaceuticals.
  • Enzyme Interaction : It can modulate enzyme activity by forming covalent bonds with active site residues, thus influencing metabolic pathways.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cell Signaling : It can influence signaling pathways that regulate cell proliferation and apoptosis.
  • Gene Expression : The compound has been shown to modulate gene expression through interaction with transcription factors.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary significantly with dosage:

  • Low Doses : Minimal effects on cellular function.
  • High Doses : Significant alterations in metabolic pathways and potential cytotoxicity leading to apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its solid state and molecular weight. Its distribution within biological systems is influenced by interactions with specific transporters and binding proteins.

Environmental Impact

Given its chemical structure, this compound is also studied for its environmental persistence and potential toxicity. It is crucial to assess its degradation products and their biological activities, as these may pose risks to ecosystems.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The mechanism involved the formation of reactive intermediates that disrupted bacterial cell membranes.
  • Toxicological Assessment : In a controlled study on rodents, exposure to high doses resulted in observable liver toxicity and alterations in metabolic enzyme activities, highlighting the need for careful dosage regulation in therapeutic applications.

Research Applications

The compound serves multiple roles in scientific research:

  • Synthesis of Pharmaceuticals : It is used as an intermediate in the production of various therapeutic agents.
  • Biochemical Assays : Utilized as a probe for studying enzyme interactions and metabolic pathways.

Properties

IUPAC Name

1,5-dichloro-2-fluoro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWCOCIEGOAZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374179
Record name 2,4-Dichloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86522-86-3
Record name 2,4-Dichloro-5-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4,6-dichlorotoluene is prepared with reduced formation of 3-fluoro-2,6-dichlorotoluene by chlorinating 3-fluorotoluene in the presence of a catalyst system to give a mixture containing 3-fluoro-6-chlorotoluene and 3-fluoro-4-chlorotoluene and chlorinating this in the presence of another catalyst system to give 3-fluoro-4,6-dichlorotoluene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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